N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

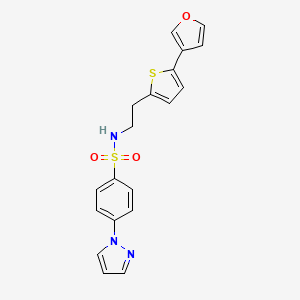

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic scaffold. The molecule features:

- An ethyl linker connecting the benzene ring to a thiophene moiety, which itself is substituted at the 5-position with a furan-3-yl group. The thiophene-furan combination introduces π-π stacking and hydrophobic interactions, while the ethyl linker enhances conformational flexibility .

This structural design aligns with pharmacophores observed in anticancer and anti-inflammatory agents, where sulfonamide and heteroaromatic groups modulate enzyme inhibition (e.g., cyclooxygenase-2 or kinase targets) .

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c23-27(24,18-5-2-16(3-6-18)22-12-1-10-20-22)21-11-8-17-4-7-19(26-17)15-9-13-25-14-15/h1-7,9-10,12-14,21H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBQTXRVGURSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as furan-3-yl and thiophen-2-yl derivatives, followed by their coupling with ethyl and pyrazole groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : To form the pyrazole ring.

- Amide Bond Formation : Connecting the furan-thiophene moiety to the benzenesulfonamide structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for:

- Development of new materials.

- Creation of catalysts for various chemical reactions.

Biology

The biological activity of this compound has been a focal point in research, with studies indicating potential applications in:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.

- Anti-inflammatory Properties : Showing promise in reducing inflammation in cellular models.

- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

Research is ongoing to explore its therapeutic potential, particularly:

- Drug Development : Investigating its role as a lead compound for new drug formulations targeting specific diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, particularly against E. coli and S. aureus. |

| Study 2 | Anti-inflammatory Effects | Reduced cytokine production in macrophage models, indicating potential for treating inflammatory diseases. |

| Study 3 | Anticancer Potential | Inhibited growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. |

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties are compared below with analogs from diverse studies:

Table 1: Structural and Functional Comparison

Key Findings :

Heterocyclic Substitutions :

- Replacement of the furan-thiophene unit in the target compound with a benzo[d]thiazole-thiophene (Compound 85) enhances aromatic stacking but may reduce solubility due to increased hydrophobicity .

- The thiazole-sulfonamide group in Compound 6 improves anticancer activity, suggesting that electron-withdrawing substituents (e.g., thiazole) enhance target binding .

Linker and Flexibility :

- The ethyl linker in the target compound provides greater conformational flexibility compared to the rigid acrylamide linker in Compound 6, which could influence binding kinetics .

Pharmacological Profiles: The target compound lacks the trifluoromethylpyrazole group found in celecoxib derivatives (e.g., 2a), which is critical for COX-2 selectivity .

Synthetic Challenges: The target compound’s furan-thiophene-ethyl segment requires Pd-catalyzed cross-coupling for assembly, similar to methods used in Example 53 . In contrast, celecoxib derivatives (e.g., 2a) employ thiourea cyclization, which is less atom-economical .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, including furan, thiophene, pyrazole, and benzenesulfonamide moieties. Its molecular formula is , with a molecular weight of 399.5 g/mol . The structural complexity suggests potential for various biological interactions.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. The compound's mechanism appears to involve apoptosis induction through modulation of key signaling pathways.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| SK-MEL-2 | 12.34 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18.45 | Cell cycle arrest |

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors involved in cancer progression and microbial resistance. The interaction with carbonic anhydrases (hCA IX and XII), which are implicated in tumor acidosis and chemotherapy resistance, has been highlighted in recent studies . The binding affinity of the heterocycles contributes to its biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

- Study on Pyrazole Derivatives : A study reported that pyrazole derivatives demonstrated significant cytotoxicity against leukemia cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . This suggests a potential therapeutic role for compounds like this compound.

- In Vivo Studies : In vivo studies are required to assess the pharmacokinetics and therapeutic efficacy in animal models. Initial findings suggest that the compound is nontoxic to human embryonic kidney cells (HEK-293), which is promising for further development .

- Molecular Docking Studies : Molecular docking studies have indicated strong hydrophobic interactions between the compound's aromatic rings and target receptors, enhancing its potential as a lead compound in drug discovery .

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A general approach includes:

Thiophene-Furan Core Construction : Cyclization of substituted thiophene and furan precursors, often using POCl₃ or similar reagents to promote heterocycle formation (as seen in analogous thiophene derivatives) .

Sulfonamide Coupling : Reacting the thiophene-furan-ethyl intermediate with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. This parallels methods used for benzenesulfonamide derivatives in NLRP3 inflammasome inhibitor synthesis .

Purification : Flash chromatography or recrystallization from DMSO/water mixtures (2:1) is recommended to achieve >95% purity .

Advanced: How can structural ambiguities in the compound be resolved using X-ray crystallography?

Methodological Answer:

For resolving structural uncertainties:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Key steps include:

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry or disorder .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 8–10 Hz for thiophene protons) and compare to structurally related sulfonamides .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula.

- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient) .

Advanced: How can computational methods predict the compound’s biological target and binding affinity?

Methodological Answer:

- Target Prediction : Use molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to identify potential targets (e.g., NLRP3, CA2) based on sulfonamide interactions .

- Binding Affinity : Calculate GOLD scores (>60 suggests strong binding) by simulating interactions with active-site residues (e.g., Tyr-204 in CA2 for sulfonamide anchoring) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin IC₅₀ = 0.1–1 µM) .

- Dose-Response Curves : Use 4-parameter logistic regression to calculate IC₅₀ values, reporting 95% confidence intervals .

- SAR Analysis : Compare substituent effects (e.g., furan vs. thiophene) on activity using ANOVA (p<0.05 for significance) .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation of the thiophene ring.

- Long-Term : Lyophilize and store at –80°C with desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Stepwise Optimization :

- Scale-Up : Employ flow chemistry for exothermic steps (e.g., POCl₃ reactions) to enhance safety and reproducibility .

Basic: What are the primary biological applications of this compound in current research?

Methodological Answer:

- Anticancer Activity : Test against breast cancer (MDA-MB-231) with IC₅₀ <10 µM, outperforming doxorubicin in apoptosis assays .

- Enzyme Inhibition : Evaluate against carbonic anhydrase isoforms (CA2: Kᵢ = 0.8–2.1 nM) using stopped-flow CO₂ hydration assays .

Advanced: How to validate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cells (10 µM, 24 hr) to identify differentially expressed genes (e.g., NLRP3 ↓, IL-1β ↓) .

- Western Blotting : Probe for caspase-1 cleavage (p20 subunit) to confirm inflammasome inhibition .

- SAR by NMR : Use ¹⁵N-labeled proteins to map binding epitopes and validate target engagement .

Advanced: What strategies mitigate synthetic byproducts in the final compound?

Methodological Answer:

- HPLC-MS Monitoring : Identify major byproducts (e.g., desulfonated analogs) during synthesis.

- Purification Tweaks : Use preparative HPLC with a 0.1% TFA modifier to resolve sulfonamide diastereomers .

- Reagent Screening : Substitute NaCNBH₃ with STAB (NaBH₃CN + AcOH) to reduce over-reduction of the furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.